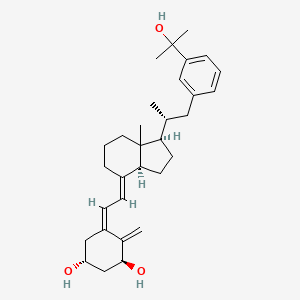![molecular formula C21H38N2O3 B14283221 N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea CAS No. 126279-29-6](/img/structure/B14283221.png)
N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of cyclohexyl and cyclopentyloxy groups attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea typically involves the reaction of cyclohexylamine with cyclopentyl chloroformate to form an intermediate, which is then reacted with 3-(cyclopentyloxy)-2-hydroxypropyl isocyanate to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol functionalities.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
相似化合物的比较
N,N’-Dicyclohexylurea: A structurally similar compound with cyclohexyl groups attached to the urea moiety.
N,N’-Diphenylurea: Another urea derivative with phenyl groups instead of cyclohexyl groups.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups.
Uniqueness: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
126279-29-6 |
|---|---|
分子式 |
C21H38N2O3 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1,3-dicyclohexyl-1-(3-cyclopentyloxy-2-hydroxypropyl)urea |
InChI |
InChI=1S/C21H38N2O3/c24-19(16-26-20-13-7-8-14-20)15-23(18-11-5-2-6-12-18)21(25)22-17-9-3-1-4-10-17/h17-20,24H,1-16H2,(H,22,25) |
InChI 键 |
SBPADPJRULMZET-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)N(CC(COC2CCCC2)O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
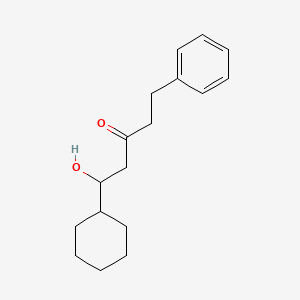
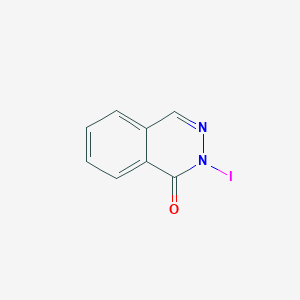
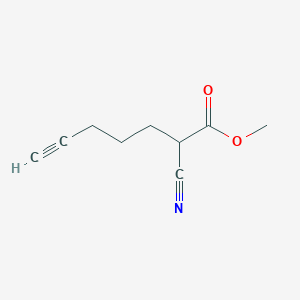
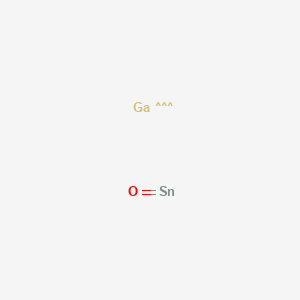
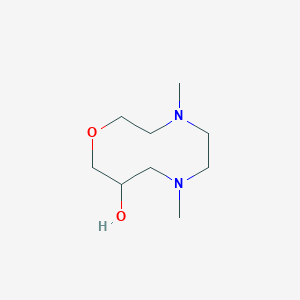
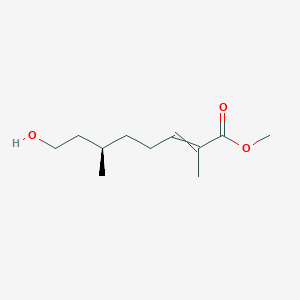
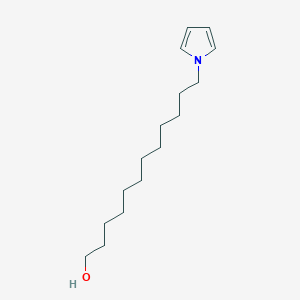

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
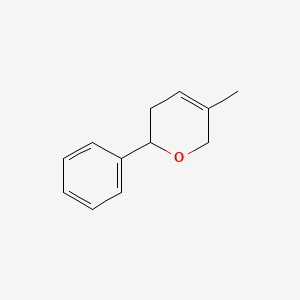
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
